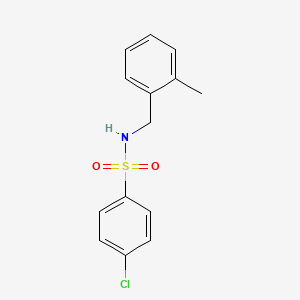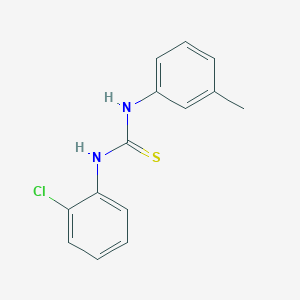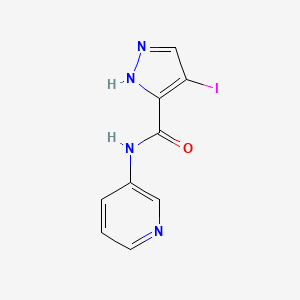![molecular formula C11H17N3O2 B5802338 5-[cyclohexyl(methyl)amino]-2,4(1H,3H)-pyrimidinedione](/img/structure/B5802338.png)
5-[cyclohexyl(methyl)amino]-2,4(1H,3H)-pyrimidinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[Cyclohexyl(methyl)amino]-2,4(1H,3H)-pyrimidinedione, commonly known as CX-4945, is a small molecule inhibitor that selectively targets protein kinase CK2. This molecule has gained significant attention in scientific research due to its potential as a therapeutic agent for cancer and other diseases. In
作用机制
CX-4945 selectively targets protein kinase CK2, which is a key regulator of cell growth, survival, and differentiation. By inhibiting CK2, CX-4945 disrupts signaling pathways that promote cell proliferation and survival, leading to the inhibition of cancer cell growth and the enhancement of chemotherapy efficacy.
Biochemical and Physiological Effects
CX-4945 has been shown to have several biochemical and physiological effects. In cancer cells, CX-4945 inhibits CK2 activity, leading to the inhibition of cell growth and the induction of apoptosis. In neurodegenerative diseases, CX-4945 reduces neuroinflammation and improves cognitive function. In infectious diseases, CX-4945 inhibits viral replication and reduces viral load.
实验室实验的优点和局限性
One of the advantages of CX-4945 is its selectivity for CK2, which reduces the risk of off-target effects. Additionally, CX-4945 has shown promising results in preclinical studies and has the potential to be a therapeutic agent for several diseases. However, there are also limitations to using CX-4945 in lab experiments. CX-4945 has a short half-life, which requires frequent dosing in animal studies. Additionally, CX-4945 has poor solubility, which can limit its use in certain experiments.
未来方向
There are several future directions for research on CX-4945. One direction is to optimize the synthesis method to improve the yield and purity of CX-4945. Another direction is to explore the potential of CX-4945 as a therapeutic agent for other diseases, such as Alzheimer's disease and HIV. Additionally, further studies are needed to determine the optimal dosing and administration of CX-4945 in animal and human studies. Finally, research is needed to identify biomarkers that can predict the response to CX-4945 treatment.
Conclusion
In conclusion, CX-4945 is a small molecule inhibitor that selectively targets protein kinase CK2. CX-4945 has shown promising results in preclinical studies as a potential therapeutic agent for cancer, neurodegenerative diseases, and infectious diseases. While there are limitations to using CX-4945 in lab experiments, there are also several future directions for research on this molecule. Overall, CX-4945 has the potential to be a valuable tool in scientific research and a potential therapeutic agent for several diseases.
合成方法
The synthesis of CX-4945 involves a multi-step process, which includes the reaction of cyclohexylamine with methyl acrylate to form N-methylcyclohexylamine. This compound is then treated with ethyl chloroformate to form N-methyl-N-(cyclohexylmethyl) carbamate. The final step involves reacting N-methyl-N-(cyclohexylmethyl) carbamate with 2,4-dioxo-5-chloropyrimidine to form CX-4945.
科学研究应用
CX-4945 has shown promising results in preclinical studies as a potential therapeutic agent for several diseases, including cancer, neurodegenerative diseases, and infectious diseases. In cancer research, CX-4945 has been shown to inhibit the growth of cancer cells and enhance the efficacy of chemotherapy. In neurodegenerative disease research, CX-4945 has been shown to improve cognitive function and reduce neuroinflammation. In infectious disease research, CX-4945 has been shown to inhibit the replication of viruses such as Zika and Dengue.
属性
IUPAC Name |
5-[cyclohexyl(methyl)amino]-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2/c1-14(8-5-3-2-4-6-8)9-7-12-11(16)13-10(9)15/h7-8H,2-6H2,1H3,(H2,12,13,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBIBDEGANQRBTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C2=CNC(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>33.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24789671 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5-[cyclohexyl(methyl)amino]-1H-pyrimidine-2,4-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-{4-[(2',4'-dimethyl-4,5'-bi-1,3-thiazol-2-yl)amino]phenyl}ethanone](/img/structure/B5802280.png)

![N-(3-acetylphenyl)-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]urea](/img/structure/B5802291.png)

![5-[(3-phenoxybenzyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B5802297.png)

![4-[(cyclopentylamino)sulfonyl]-N-(2-pyridinylmethyl)benzamide](/img/structure/B5802328.png)

![N-({5-[(2-chloro-6-methylphenoxy)methyl]-2-furyl}methylene)-3-(difluoromethyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5802335.png)

![N,N-diethyl-2-[(4-methoxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5802348.png)
![1-[5-fluoro-2-methyl-4-(1-piperidinyl)phenyl]ethanone](/img/structure/B5802363.png)
![(5-hydroxy-2-methylnaphtho[1,2-b]furan-3-yl)(phenyl)methanone](/img/structure/B5802371.png)